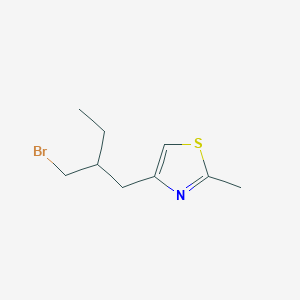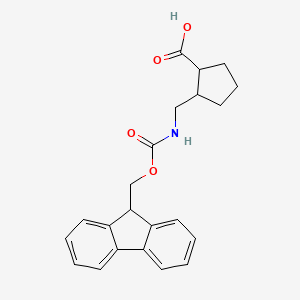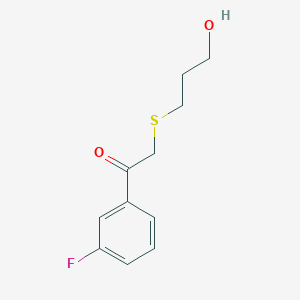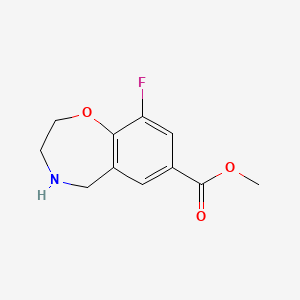
3-Methoxy-1-phenylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-1-phenylnaphthalene is an organic compound that belongs to the class of arylnaphthalenes These compounds are characterized by a naphthalene ring system substituted with an aryl group The presence of a methoxy group at the 3-position and a phenyl group at the 1-position of the naphthalene ring gives this compound its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-phenylnaphthalene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where a naphthalene derivative is alkylated with a phenyl group in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Another method involves the palladium-catalyzed cross-coupling reaction between a naphthalene derivative and a phenylboronic acid.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts alkylation or Suzuki-Miyaura coupling reactions. These processes are optimized for high efficiency and yield, with careful consideration of reaction conditions, catalyst loading, and purification steps to ensure the production of high-purity compounds .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-1-phenylnaphthalene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The aromatic rings can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxyacetophenone derivatives, while substitution reactions can introduce various functional groups onto the naphthalene ring .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-Methoxy-1-phenylnaphthalene involves its interaction with specific molecular targets and pathways. The compound’s methoxy and phenyl groups contribute to its ability to interact with biological macromolecules, such as enzymes and receptors. These interactions can modulate various cellular processes, leading to its observed biological effects .
For example, the compound’s antioxidant activity may involve scavenging reactive oxygen species and protecting cells from oxidative damage. Its anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-3-phenylnaphthalene: Similar in structure but with the methoxy and phenyl groups at different positions, leading to different chemical and biological properties.
1-Methoxynaphthalene: Lacks the phenyl group, resulting in different reactivity and applications.
3-Phenyl-1-naphthol:
Uniqueness
3-Methoxy-1-phenylnaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of a methoxy group and a phenyl group on the naphthalene ring makes it a versatile compound with diverse applications in various fields .
Eigenschaften
Molekularformel |
C17H14O |
|---|---|
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
3-methoxy-1-phenylnaphthalene |
InChI |
InChI=1S/C17H14O/c1-18-15-11-14-9-5-6-10-16(14)17(12-15)13-7-3-2-4-8-13/h2-12H,1H3 |
InChI-Schlüssel |
GTSBMFDGEXKKGV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=CC=CC=C2C(=C1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-{4-[3-Fluoro-2-(2-Methoxyphenyl)-1h-Indol-5-Yl] Piperidin-1-Yl}-N-Methylethanamine](/img/structure/B13646677.png)
![(Z)-but-2-enedioic acid;4-[[3-(3-ethyl-1-methylazepan-3-yl)phenoxy]carbonylamino]benzoic acid](/img/structure/B13646684.png)

![Tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13646702.png)



